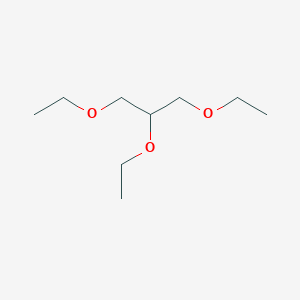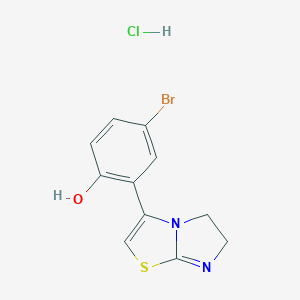
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride, also known as BSI-201, is a synthetic small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). It has been shown to have potential therapeutic applications in the treatment of various cancers.
Wirkmechanismus
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a potent inhibitor of PARP, an enzyme that plays a critical role in the repair of damaged DNA. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to selectively target cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.
Biochemische Und Physiologische Effekte
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a potent inhibitor of PARP and has been shown to have potential therapeutic applications in the treatment of various cancers. However, there are some limitations to its use in lab experiments. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a small molecule inhibitor and may not be suitable for targeting all PARP isoforms. Additionally, the effectiveness of Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride may vary depending on the cancer cell type and genetic background.
Zukünftige Richtungen
There are several future directions for the development of PARP inhibitors like Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride. One area of research is the identification of biomarkers that can predict response to PARP inhibitors in cancer patients. Another area of research is the development of combination therapies that can enhance the effectiveness of PARP inhibitors in cancer treatment. Additionally, there is ongoing research to develop more potent and selective PARP inhibitors that can overcome the limitations of current inhibitors.
Synthesemethoden
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is synthesized using a multi-step process. The first step involves the reaction of 4-bromo-2-nitrophenol with potassium thioacetate to yield 4-bromo-2-acetamidothiophenol. The second step involves the reaction of 4-bromo-2-acetamidothiophenol with 5,6-dihydroimidazo[2,1-b]thiazole-3-carboxylic acid to yield Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride. The final step involves the formation of Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride monohydrochloride salt by reacting Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to have potential therapeutic applications in the treatment of various cancers, including breast, ovarian, and prostate cancers. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting the repair of damaged DNA in cancer cells. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has also been shown to sensitize cancer cells to immune-mediated cell death.
Eigenschaften
CAS-Nummer |
160518-43-4 |
|---|---|
Produktname |
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride |
Molekularformel |
C11H10BrClN2OS |
Molekulargewicht |
333.63 g/mol |
IUPAC-Name |
4-bromo-2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C11H9BrN2OS.ClH/c12-7-1-2-10(15)8(5-7)9-6-16-11-13-3-4-14(9)11;/h1-2,5-6,15H,3-4H2;1H |
InChI-Schlüssel |
TXRHDKCVBACQFW-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.Cl |
Kanonische SMILES |
[H+].C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.[Cl-] |
Andere CAS-Nummern |
160518-43-4 |
Synonyme |
4-bromo-2-(4-thia-1,6-diazabicyclo[3.3.0]octa-2,5-dien-2-yl)phenol hyd rochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





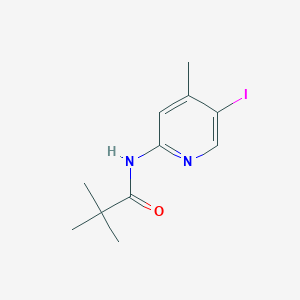
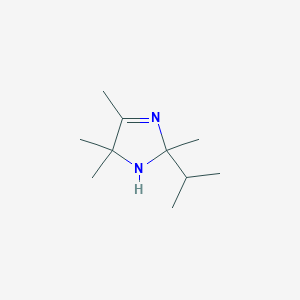
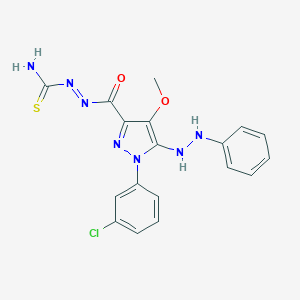
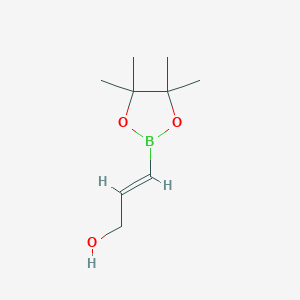
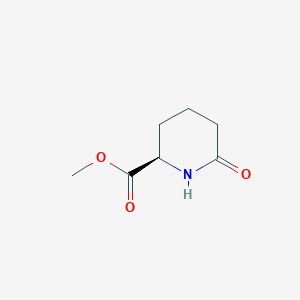

![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
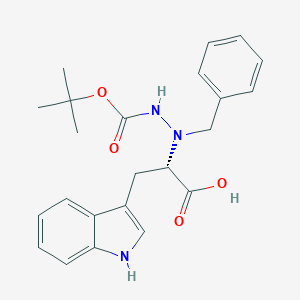
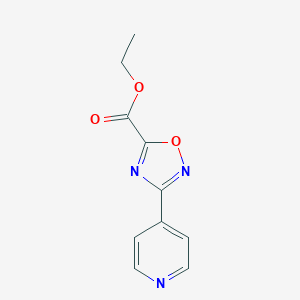
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
